molecular formula C12H15N3O4 B13059087 (5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline

(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline

Cat. No.: B13059087
M. Wt: 265.26 g/mol
InChI Key: JTVMKRKIRDFMOJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline (CAS 854922-81-9) is a chemical reagent of interest in medicinal chemistry for the design and synthesis of novel heterocyclic compounds. Its structure combines a pyrimidine scaffold, a privileged structure in drug discovery known for diverse pharmacological activities, with a D-proline moiety . Pyrimidine derivatives are extensively researched for their potential biological activities, including antimicrobial, antiviral, and antitumor effects. Notably, compounds with a similar 2-(pyridin-2-yl)pyrimidine core have demonstrated significant anti-fibrotic activity by effectively inhibiting collagen synthesis and the expression of COL1A1 protein in cellular models . The D-proline component is the non-natural isomer of the amino acid proline. The metabolism of proline and its derivative, hydroxyproline, is a critical area of study in cancer and fibrosis research, as proline biosynthesis is linked to collagen production and cellular reprogramming . This makes the D-proline conjugate a valuable building block for researchers investigating these pathways. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

(2R)-1-(5-ethoxycarbonylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15N3O4/c1-2-19-11(18)8-6-13-12(14-7-8)15-5-3-4-9(15)10(16)17/h6-7,9H,2-5H2,1H3,(H,16,17)/t9-/m1/s1

InChI Key

JTVMKRKIRDFMOJ-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCC[C@@H]2C(=O)O

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCCC2C(=O)O

Origin of Product

United States

Preparation Methods

Pyrimidine Core Synthesis and Functionalization

The pyrimidine ring bearing the ethoxycarbonyl group can be prepared via classical pyrimidine synthesis routes or by modification of pre-formed pyrimidine derivatives:

  • Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Halides: Pyrimidine rings substituted with halogens (e.g., 2-chloropyrimidine) can undergo nucleophilic substitution by the amino group of D-proline or its derivatives. The ethoxycarbonyl group at the 5-position is introduced either before or after this substitution step depending on the synthetic route.

  • Esterification of 5-carboxypyrimidine derivatives: The ethoxycarbonyl substituent can be introduced by esterification of 5-carboxypyrimidine precursors using ethanol under acidic or catalytic conditions.

Coupling with D-Proline

  • Amide Bond Formation: The linkage between the pyrimidine ring and D-proline is often established via amide bond formation. This can be achieved by activating the carboxyl group on the pyrimidine derivative or by using D-proline derivatives with reactive amine groups.

  • Direct Nucleophilic Substitution: In some methods, the amino group of D-proline acts as a nucleophile to substitute a leaving group (e.g., halogen) at the 2-position of the pyrimidine ring.

Representative Synthetic Route (Based on Patent JP7536950B2 and Related Literature)

Step Reagents/Conditions Description Yield/Notes
1 Starting pyrimidine derivative with 5-ethoxycarbonyl substituent Preparation of 5-(ethoxycarbonyl)pyrimidine intermediate via esterification or substitution High yield, regioselective
2 D-proline or protected D-proline, base (e.g., N,N-diisopropylethylamine), solvent (e.g., ethanol or dichloromethane) Nucleophilic substitution or amide coupling at 2-position of pyrimidine Moderate to high yield, stereochemistry preserved
3 Purification by column chromatography or recrystallization Isolation of pure this compound Purity >95%

Catalysts and Conditions

  • Use of base catalysts such as N,N-diisopropylethylamine facilitates nucleophilic substitution and coupling reactions.
  • Solvents like ethanol or dichloromethane provide suitable media for both esterification and nucleophilic substitution.
  • Temperature control (0 °C to room temperature or reflux) is critical to optimize yields and minimize side reactions.

Data Table Summarizing Preparation Parameters

Parameter Details
Starting Materials 5-(Ethoxycarbonyl)pyrimidine derivative, D-proline
Key Reagents N,N-diisopropylethylamine (base), solvents (EtOH, CH2Cl2)
Reaction Type Nucleophilic aromatic substitution, amide coupling
Temperature Range 0 °C to reflux (approx. 25–80 °C)
Reaction Time Several hours to overnight
Purification Methods Column chromatography, recrystallization
Yield Moderate to high (typically 60–90%)
Stereochemical Outcome Retention of D-configuration
Analytical Techniques NMR, HPLC, MS for purity and structure confirmation

Chemical Reactions Analysis

Types of Reactions

(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the pyrimidine ring.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the selectivity and efficiency of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with higher oxidation states, while substitution reactions can introduce new functional groups to the pyrimidine ring .

Scientific Research Applications

(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline", we compare it with structurally and functionally analogous pyrimidine derivatives (Table 1).

Table 1: Key Properties of Selected Pyrimidine Derivatives

Compound Name Core Structure Functional Groups Biological/Physicochemical Notes Reference
This compound Pyrimidine + D-proline Ethoxycarbonyl, pyrrolidine Chiral center enhances enzyme binding
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Pyrimidine + pyrrolidinone Carboxamide, phenyl Improved metabolic stability
Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate Pyrrole + pyrimidine Benzoyl, ethyl ester Photolabile; used in heterocyclic SP synthesis
2-Thioxopyrimidine derivatives Pyrimidine + thione Thioxo, benzoyl Enhanced hydrogen-bonding capacity
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Alkyne + ester Diphenyl, ethoxycarbonyloxy High crystallinity (triclinic system)

Structural and Functional Divergence

  • Chirality vs. Planarity: Unlike planar carboxamide derivatives (e.g., compounds in ), "this compound" incorporates a chiral D-proline moiety, which may confer selectivity in binding to asymmetric biological targets (e.g., proteases or GPCRs). This contrasts with achiral analogs like ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate .
  • Solubility and Reactivity: The ethoxycarbonyl group improves aqueous solubility compared to non-polar benzoyl or diphenyl substituents (e.g., ). However, it is less reactive than thioxo groups in 2-thioxopyrimidines, which participate in tautomerism and nucleophilic substitution .
  • Synthetic Complexity : The coupling of D-proline to pyrimidine requires precise stereochemical control, unlike the straightforward parallel synthesis of carboxamides described in .

Physicochemical Data

Elemental analysis of related compounds highlights trends:

  • C, H, N Content : The target compound’s calculated elemental composition (C, H, N) aligns with pyrimidine-proline hybrids (e.g., C13H14N6O in ). However, diphenyl derivatives (e.g., ) show higher carbon content due to aromatic substituents.
  • Crystallinity: Unlike the triclinic crystal system of Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (V = 1875.34 ų ), "this compound" likely adopts a less symmetric conformation due to its chiral center.

Biological Activity

(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis of this compound

The synthesis of this compound typically involves multicomponent reactions that adhere to green chemistry principles. These reactions are characterized by high atom economy and minimal waste generation, making them environmentally friendly. The synthetic pathway often includes the reaction of pyrimidine derivatives with D-proline in the presence of suitable catalysts and solvents, leading to the formation of the desired compound.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, compounds similar to this compound displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be as low as 375 µg/mL for certain derivatives, indicating strong antibacterial properties .

Antiviral Activity

Molecular docking studies have suggested that this compound may also exhibit antiviral properties, particularly against viral proteins associated with COVID-19. Binding energy calculations indicated that the compound interacts favorably with viral proteases, suggesting a potential mechanism for inhibiting viral replication . The binding energies observed were notably high, indicating strong interactions with target proteins such as the COVID-19 main protease .

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral activities, this compound has been evaluated for anti-inflammatory effects. Compounds in this class have shown promising results in reducing inflammation markers in vitro, which could have implications for treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Activity : This is primarily attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism.
  • Antiviral Activity : The compound's interaction with viral proteases suggests that it may inhibit viral replication by preventing the processing of viral polyproteins necessary for viral assembly.
  • Anti-inflammatory Activity : The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrimidine derivatives:

  • Study on Antibacterial Activity : A comparative analysis showed that derivatives similar to this compound exhibited varying degrees of antibacterial activity against different strains. Notably, some compounds demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
  • Docking Studies : Molecular docking simulations highlighted that certain derivatives formed stable complexes with bacterial and viral proteins, reinforcing their potential as therapeutic agents .
  • Inflammation Models : In vivo models demonstrated that administration of related compounds resulted in reduced inflammation markers, supporting their potential use in treating inflammatory conditions .

Data Tables

Activity Type MIC Values (µg/mL) Binding Energy (kcal/mol) References
Antibacterial375-8.78
AntiviralN/A-8.63
Anti-inflammatoryN/AN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.